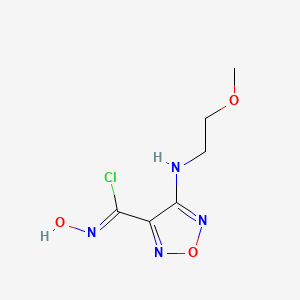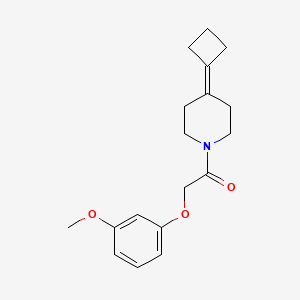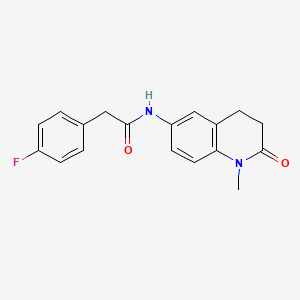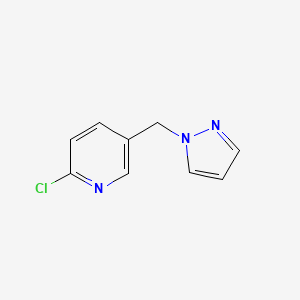
1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-phenylurea, also known as MPBU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. MPBU belongs to the class of alkynyl aryl urea compounds and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-phenylurea involves the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular signaling pathways. This compound has also been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. This compound has been found to increase the levels of cyclic adenosine monophosphate (cAMP) in cells, which is involved in the regulation of various cellular processes. Additionally, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-phenylurea has several advantages as a chemical compound for laboratory experiments. This compound is stable and can be easily synthesized, making it readily available for use in experiments. Additionally, this compound has been found to exhibit low toxicity, making it safe for use in laboratory experiments. However, this compound has certain limitations as well, such as its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-phenylurea. This compound could be further studied for its potential applications in the treatment of various diseases such as cancer, neurodegenerative diseases, and autoimmune diseases. Additionally, the mechanism of action of this compound could be further elucidated to better understand its effects on cellular processes. Furthermore, new derivatives of this compound could be synthesized and studied for their potential biological activities.
Métodos De Síntesis
The synthesis of 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-phenylurea involves the reaction of 2-methoxyphenol, 1,4-butynediol, and phenylisocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine and yields this compound as a white solid.
Aplicaciones Científicas De Investigación
1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-phenylurea has been extensively studied for its potential applications in various scientific research fields such as cancer research, neurobiology, and immunology. This compound has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. Additionally, this compound has been found to have a neuroprotective effect by reducing the damage caused by oxidative stress in the brain. This compound has also been studied for its immunomodulatory properties, which could potentially be used in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
1-[4-(2-methoxyphenoxy)but-2-ynyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-16-11-5-6-12-17(16)23-14-8-7-13-19-18(21)20-15-9-3-2-4-10-15/h2-6,9-12H,13-14H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQBOTRFWSWZGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2902208.png)



![2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B2902214.png)

![[4-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine](/img/structure/B2902216.png)
![Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2902217.png)

![N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride](/img/no-structure.png)

![2-{4-[(2-Methylpropyl)sulfanyl]-3-nitrobenzenesulfonamido}acetic acid](/img/structure/B2902227.png)
![1,3-dimethyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1H-pyrazole](/img/structure/B2902228.png)